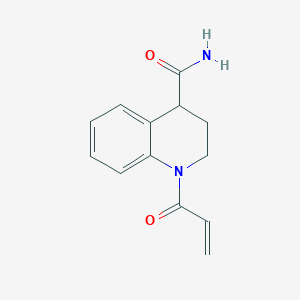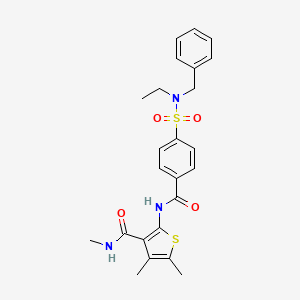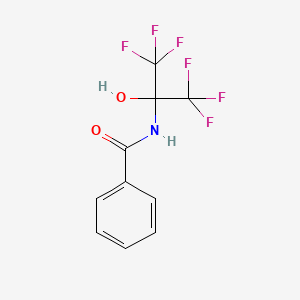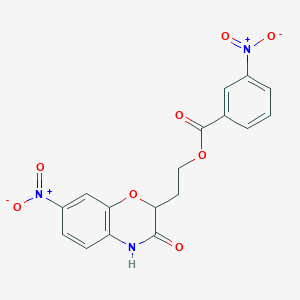
2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
Vue d'ensemble
Description
“2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline” is a chemical compound with the molecular formula C9H4Cl2F7N . It has a molecular weight of 330.03 . The compound is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline” can be represented by the SMILES notation: C1=C(C=C(C(=C1Cl)N)Cl)C(C(F)(F)F)(C(F)(F)F)F .Physical And Chemical Properties Analysis
The compound has a solubility of 1.051 mg/L in 25 ºC water . It has a density of 1.6±0.1 g/cm3 . The index of refraction is calculated to be 1.453 . The melting point is 61.74 ºC, and the boiling point is 257.71 ºC, 206.8±40.0 ºC at 760 mmHg . The flash point is calculated to be 78.8±27.3 ºC .Applications De Recherche Scientifique
Agrochemical Synthesis
This compound serves as a crucial intermediate for developing high-efficiency, low-toxicity pesticides and new herbicides. Its significance lies in providing the chemical backbone necessary for formulating compounds with desirable properties for pest control and plant protection. The process for synthesizing this compound and its derivatives highlights its versatility and efficacy in agrochemical applications (Zhou Li-shan, 2002). Additionally, research into novel pesticides, such as Bistrifluron, underscores the role of such compounds in generating potent insect growth regulators, showcasing the compound's contribution to advancing agricultural chemical technology (Liu An-chan, 2015).
Material Science and Chemistry
In the realm of material science and organic chemistry, the compound's derivatives are explored for their potential in creating innovative materials. For instance, studies on the synthesis and characterization of polyimides incorporating derivatives of this compound reveal its utility in producing materials with high thermal stability, excellent solubility, and low dielectric constants. Such characteristics are vital for applications in electronics and advanced material technologies (B. Myung et al., 2003). The electrochemical synthesis of polymers based on this compound's analogs further illustrates its applicability in fabricating efficient counter electrodes for dye-sensitized solar cells, highlighting its contribution to renewable energy technology (Leyla Shahhosseini et al., 2016).
Chemical Synthesis and Environmental Considerations
The compound's relevance extends to synthesizing environmentally benign alternatives to chlorofluorocarbons (CFCs) for use in foam insulation, reflecting a commitment to developing sustainable industrial materials. Research into the thermal conductivities of alternatives to CFC-11, involving derivatives of this compound, demonstrates the scientific community's effort to address environmental concerns while maintaining material efficacy (R. Perkins et al., 2001).
Safety And Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if swallowed or if inhaled . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F7N/c10-4-1-3(2-5(11)6(4)19)7(12,8(13,14)15)9(16,17)18/h1-2H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWRKJGSRUCYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2798851.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(pyridin-2-yloxy)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2798852.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methyl-3-tosylquinolin-4-amine](/img/structure/B2798858.png)
![N-(4-fluorophenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2798860.png)



![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2798866.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2798867.png)
![3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2798868.png)
methanone](/img/structure/B2798870.png)
![2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B2798873.png)